

Chemical structure and properties of Sulmazole

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sulmazole	
Cat. No.:	B1682527	Get Quote

Sulmazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulmazole is a novel cardiotonic agent with a unique pharmacological profile, demonstrating positive inotropic effects through a dual mechanism of action. This document provides a detailed overview of the chemical structure, physicochemical and pharmacological properties, and the underlying signaling pathways of **Sulmazole**. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular research. All quantitative data is presented in structured tables, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics and mechanisms.

Chemical Structure and Identification

Sulmazole, with the systematic IUPAC name 2-(2-methoxy-4-methylsulfinylphenyl)-1H-imidazo[4,5-b]pyridine, is a heterocyclic compound belonging to the imidazopyridine class.[1][2] [3][4][5] Its chemical structure is characterized by a central imidazo[4,5-b]pyridine core substituted at the 2-position with a 2-methoxy-4-methylsulfinylphenyl group.

Identifier	Value
IUPAC Name	2-(2-methoxy-4-methylsulfinylphenyl)-1H-imidazo[4,5-b]pyridine[1]
CAS Number	73384-60-8[1][2]
Molecular Formula	C14H13N3O2S[1][2][4]
Molecular Weight	287.34 g/mol [1][2][4]
SMILES	COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C =CC=N3[1]
InChI Key	XMFCOYRWYYXZMY-UHFFFAOYSA-N[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for its development. The following table summarizes the key physicochemical data for **Sulmazole**.

Property	Value
Melting Point	203-205 °C[5]
Solubility	Soluble in DMSO[1]
Appearance	Solid powder[1]
Percent Composition	C 58.52%, H 4.56%, N 14.62%, O 11.14%, S 11.16%[5]

Pharmacological Properties and Mechanism of Action

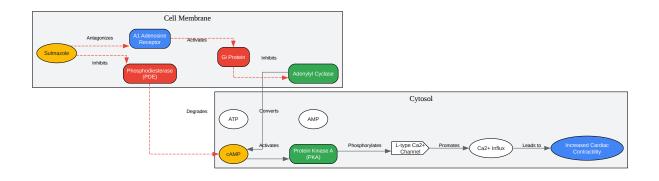
Sulmazole exhibits its cardiotonic effects through a dual mechanism of action, distinguishing it from other inotropic agents. It acts as both an A1 adenosine receptor antagonist and a phosphodiesterase inhibitor.[4] This multifaceted activity leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, ultimately enhancing cardiac contractility.

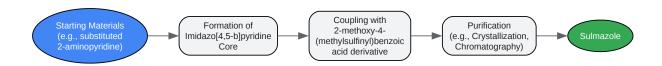
A1 Adenosine Receptor Antagonism

Sulmazole competitively inhibits the A1 adenosine receptor.[6] By blocking this receptor, it functionally antagonizes the inhibitory G-protein (Gi), which normally suppresses the activity of adenylyl cyclase.[4][6] This leads to an indirect activation of adenylyl cyclase and a subsequent increase in cAMP production.

Phosphodiesterase Inhibition

In addition to its receptor-mediated effects, **Sulmazole** also directly inhibits phosphodiesterase (PDE) enzymes.[4] PDEs are responsible for the degradation of cAMP. By inhibiting these enzymes, **Sulmazole** prevents the breakdown of cAMP, further contributing to its intracellular accumulation.


The synergistic effect of A1 adenosine receptor antagonism and phosphodiesterase inhibition results in a significant elevation of cAMP levels within cardiac myocytes. This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, including L-type calcium channels and phospholamban. The phosphorylation of these proteins leads to an increased influx of calcium into the cell and enhanced sarcoplasmic reticulum calcium cycling, respectively, resulting in a potent positive inotropic effect.


Pharmacological Parameter	Description
Therapeutic Category	Cardiotonic agent[5]
Mechanism of Action	A1 adenosine receptor antagonist and phosphodiesterase inhibitor[4]

Signaling Pathway

The following diagram illustrates the signaling pathway of **Sulmazole**, detailing its dual mechanism of action.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Buy Sulmazole | 73384-60-8 | >98% [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. FlyBase Chemical Report: sulmazole [flybase.org]
- 4. Sulmazole Wikipedia [en.wikipedia.org]

- 5. Sulmazole [drugfuture.com]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Chemical structure and properties of Sulmazole].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682527#chemical-structure-and-properties-of-sulmazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com